molecular formula C12H13N3O2S B11940887 Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate

Cat. No.: B11940887
M. Wt: 263.32 g/mol
InChI Key: CWRUODFZSADKPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and an ester functional group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction involving 2-amino-5-bromopyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of Ethyl 2-(2-nitro-5-pyridyl)-4-methylthiazole-5-carboxylate.

    Reduction: Reformation of this compound.

    Substitution: Formation of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxamide.

Scientific Research Applications

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxamide: Similar structure but with an amide group instead of an ester.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(2-amino-5-pyridyl)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group.

Biological Activity

Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Pyridine Group : A six-membered aromatic ring contributing to its biological activity.
  • Carboxylate Ester : This functional group enhances solubility and bioavailability.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Modulation of Receptor Activity : this compound has been shown to interact with several receptors, including:
    • GABA Receptors : Influencing neurotransmission and potentially exhibiting anxiolytic effects.
    • Adrenergic Receptors : Modulating cardiovascular responses and metabolic processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic benefits in conditions like diabetes and hypertension.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, reducing oxidative stress in cells and tissues.

Antidiabetic Effects

This compound has demonstrated potential in improving insulin sensitivity and managing hyperglycemia in animal models. A study reported significant reductions in blood glucose levels in diabetic rats treated with thiazole derivatives, indicating a promising role in diabetes management .

Anticancer Activity

Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in human liver carcinoma (HepG2) cells, suggesting potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticImproved insulin sensitivity
AnticancerCytotoxicity against HepG2 cells
NeuroprotectiveModulation of neurotransmission
AntioxidantReduction of oxidative stress

Notable Research Findings

  • Insulin Sensitivity Improvement : In a controlled study, diabetic rats exhibited enhanced insulin sensitivity after administration of thiazole derivatives, including this compound .
  • Cytotoxicity Studies : The compound showed significant cytotoxic effects on cancer cell lines with a notable reduction in viability rates below 20% for treated cells compared to controls .
  • Neuroprotective Mechanisms : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative therapies .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

ethyl 2-(6-aminopyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)8-4-5-9(13)14-6-8/h4-6H,3H2,1-2H3,(H2,13,14)

InChI Key

CWRUODFZSADKPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)N)C

Origin of Product

United States

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